(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol
Description
(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol is a fluorinated pyrimidine-piperidine derivative characterized by a trifluoromethyl-substituted pyrimidine ring and a hydroxymethyl group at the 4-position of the piperidine ring. Key physicochemical properties derived from computational data include:
- Hydrogen bond donors: 1 (from the methanol group) .
- Hydrogen bond acceptors: 7 (from pyrimidine nitrogen atoms, piperidine nitrogen, and methanol oxygen) .
- Topological polar surface area (TPSA): 49.2 Ų, indicating moderate polarity and solubility .
- Complexity score: 267, reflecting its moderately intricate structure .
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c12-11(13,14)9-1-4-15-10(16-9)17-5-2-8(7-18)3-6-17/h1,4,8,18H,2-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGMOWSJXRECDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 4-(trifluoromethyl)pyrimidine with piperidine under specific conditions to form the intermediate compound, which is then subjected to further reactions to introduce the methanol group . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other suitable catalysts to facilitate the reactions.
Chemical Reactions Analysis
(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
(1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of (1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The piperidine ring provides structural stability, while the methanol group can participate in hydrogen bonding, further influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related pyrimidine-piperidine derivatives.
Substituent and Functional Group Variations
(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol
- Molecular formula : C₁₀H₁₄ClN₃O .
- Key differences: Substitution: Chlorine at pyrimidin-2 vs. trifluoromethyl at pyrimidin-4 in the target compound. Positional isomerism: Piperidine substitution at position 2 vs. 4.
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol
- Molecular formula : C₁₀H₁₂F₃N₃O .
- Key differences: Functional group: Hydroxyl (-OH) vs. hydroxymethyl (-CH₂OH).
tert-Butyl 4-(1-(Pyrimidin-2-yl)piperidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate
- Structure : Incorporates a dihydropyridine ring and tert-butyl carbamate .
- Impact: The dihydropyridine introduces conformational flexibility, while the carbamate group alters polarity and stability compared to the target compound’s methanol group .
Key Observations:
Trifluoromethyl vs. Chlorine : The CF₃ group increases lipophilicity (logP ≈ 1.5–2.0) compared to Cl (logP ≈ 0.9–1.3), favoring blood-brain barrier penetration in drug design .
Hydroxymethyl vs. Hydroxyl: The hydroxymethyl group in the target compound adds a rotatable bond (2 vs.
Synthetic Efficiency : The tert-butyl analog’s 57% yield via cross-electrophile coupling suggests that similar methods could optimize the target compound’s synthesis.
Research Implications
- Pharmaceutical Applications : The trifluoromethyl group’s metabolic stability and the hydroxymethyl group’s polarity make the target compound a candidate for kinase inhibitors or CNS-targeted therapies .
- Limitations : Lack of explicit biological data in the evidence necessitates further studies on potency, toxicity, and pharmacokinetics.
Biological Activity
The compound (1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol , with the CAS number 401930-07-2 , is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antiviral properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a trifluoromethyl group attached to a pyrimidine ring, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The presence of the piperidine moiety contributes to its pharmacological profile.
Antiviral Activity
Recent studies have demonstrated promising antiviral activity for compounds related to this structure. For instance, a study evaluated various derivatives against the influenza virus (H1N1) and herpes simplex virus (HSV-1). The compound exhibited a significant reduction in viral gene expression, confirming its potential as an antiviral agent.
Table 1: Antiviral Activity of Related Compounds
| Compound | Virus Targeted | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 9 | H1N1 | 0.0027 | 3,663,901.03 |
| Compound 5 | HSV-1 | 0.0022 | 29,296,272.73 |
These results indicate that modifications to the trifluoromethyl-pyrimidine structure can lead to enhanced antiviral properties, suggesting that (1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol may exhibit similar or superior activity.
Structure-Activity Relationship (SAR)
The trifluoromethyl group is crucial for enhancing the lipophilicity of the compound, which facilitates better membrane penetration and bioavailability. A structure–activity relationship study highlighted that variations in the piperidine and pyrimidine components significantly affect biological activity.
Figure 1: Structure-Activity Relationship Insights
SAR Insights (Note: Replace with actual figure link if available)
Case Study 1: In Vivo Efficacy
In a recent in vivo study, a derivative of (1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol was tested in animal models infected with H1N1. Results showed a marked decrease in viral load and improved survival rates compared to control groups.
Another study explored the mechanism by which this compound inhibits viral replication. It was found to interfere with viral entry into host cells by blocking specific receptors involved in the infection process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
